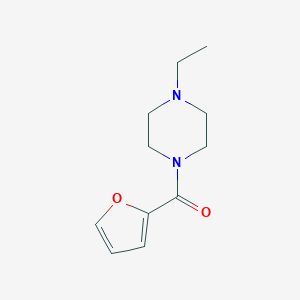

1-Ethyl-4-(2-furoyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone |

InChI |

InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

DPFZNKFALBEQBH-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CO2 |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Antibacterial Evaluation of 1-Ethyl-4-(2-furoyl)piperazine Derivatives

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Piperazine Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1][2][3] The piperazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its structural versatility and its presence in numerous biologically active compounds.[1][4][5][6] Its unique six-membered ring with two nitrogen atoms allows for extensive structural modifications, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses on a specific class of these compounds: 1-Ethyl-4-(2-furoyl)piperazine derivatives . The furoyl moiety, another heterocyclic ring, is also a component of various compounds with documented antimicrobial activities.[7] The combination of these two pharmacophores presents a compelling rationale for their synthesis and subsequent evaluation as potential antibacterial agents.[8]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial potential of novel this compound derivatives. The methodologies detailed herein are grounded in established protocols and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of robust and reproducible data.[9][10][11]

Part 1: Foundational Screening for Antibacterial Activity

The initial phase of evaluation involves a broad screening of the synthesized derivatives to identify promising candidates with antibacterial activity. This is typically achieved through qualitative or semi-quantitative methods that are both cost-effective and suitable for high-throughput screening.[2][12][13]

Agar Disk Diffusion Method: A Primary Assessment

The agar disk diffusion method is a widely used preliminary test to assess the susceptibility of bacteria to the synthesized compounds.[12][14][15] This technique relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific bacterial strain. The presence of a "zone of inhibition" around the disk indicates antibacterial activity.

Experimental Protocol: Agar Disk Diffusion Assay

-

Bacterial Strain Preparation:

-

Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][16]

-

Prepare a standardized inoculum of each bacterial strain, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[17]

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension to create a uniform lawn of bacteria.[18]

-

-

Disk Application:

-

Sterilize paper disks (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Ensure the solvent itself does not exhibit antibacterial activity at the concentration used.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.

-

Include positive control disks (containing a known antibiotic like ciprofloxacin) and negative control disks (containing only the solvent).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.[19]

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition generally indicates greater antibacterial activity.

-

Diagram: Agar Disk Diffusion Workflow

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 2: Quantitative Evaluation of Antibacterial Potency

Following the initial screening, a more precise and quantitative evaluation of the active compounds is necessary to determine their potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[19][20]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a standard and widely accepted technique for determining MIC values.[19][20][21]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Test Compound Dilutions:

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB).[19] The concentration range should be selected based on the results of the disk diffusion assay.

-

-

Inoculation:

-

Controls:

-

Growth Control: Wells containing only the bacterial inoculum in MHB (no test compound).

-

Sterility Control: Wells containing only MHB (no bacteria or test compound).

-

Positive Control: A known antibiotic with established MIC values against the test strains.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.[19]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.[22]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[23][24] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[24]

Experimental Protocol: MBC Assay

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).

-

Spread each aliquot onto a separate MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

Diagram: MIC and MBC Determination Workflow

Caption: Workflow for Determining MIC and MBC.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The collected MIC and MBC data should be systematically organized to facilitate comparison between the different derivatives and the control antibiotics.

Data Presentation

| Derivative | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli |

| Compound 1 | -H | ||||

| Compound 2 | -Cl | ||||

| Compound 3 | -OCH₃ | ||||

| ... | ... | ||||

| Ciprofloxacin | (Positive Control) |

Structure-Activity Relationship (SAR) Analysis

The analysis of how structural modifications to the parent molecule, this compound, affect its antibacterial activity is a critical step in the drug discovery process.[1][4][25] By comparing the MIC and MBC values of derivatives with different substituents (R-groups), researchers can identify key structural features that enhance potency and selectivity. For instance, the addition of electron-withdrawing groups to the piperazine ring has been shown in some studies to increase antibacterial activity.[26]

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the initial in vitro antibacterial evaluation of this compound derivatives. The described methodologies, from preliminary screening to the quantitative determination of MIC and MBC, provide a solid foundation for identifying promising lead compounds.

Derivatives that exhibit potent antibacterial activity (low MIC and MBC values) should be further investigated for:

-

Mechanism of Action Studies: To understand how these compounds inhibit bacterial growth or kill bacteria.

-

Cytotoxicity Assays: To assess their toxicity against mammalian cell lines and ensure a favorable therapeutic index.[8]

-

In Vivo Efficacy Studies: To evaluate their effectiveness in animal models of infection.

By following a structured and scientifically rigorous evaluation process, the potential of this compound derivatives as a new class of antibacterial agents can be thoroughly explored.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Source Not Available]

- Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.

- [Author Not Available]. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

-

Hassan, E. A., Osman, A. Z., El-Sayed, M. A., et al. (2021). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 26(15), 4475. [Link]

- [Author Not Available]. (Year Not Available). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Source Not Available]

- Microbe Investigations. (Year Not Available).

-

Fisher, K. V., & Rasko, D. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165. [Link]

- [Author Not Available]. (Year Not Available). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Source Not Available]

- Barnes, L. V., Heithoff, D. M., Mahan, S. P., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

- Microbe Investigations. (Year Not Available).

- Microchem Laboratory. (Year Not Available).

- [Author Not Available]. (Year Not Available). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. [Source Not Available]

- [Author Not Available]. (Year Not Available).

- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.

- [Author Not Available]. (Year Not Available).

-

Ünver, Y., Coşkun, A., Çelik, F., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(47), 32909–32924. [Link]

- [Author Not Available]. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 335-345.

-

Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

- [Author Not Available]. (Year Not Available). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.

- Clinical and Laboratory Standards Institute. (2024). CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing.

-

Zhang, M., Wang, Y., Sun, J., et al. (2018). Design and Synthesis of Novel Piperazine Derivatives with High Antibacterial Activity. Chemistry Letters, 47(7), 896-899. [Link]

- [Author Not Available]. (2024).

- [Author Not Available]. (2025). Methods for in vitro evaluating antimicrobial activity: A review.

-

[Author Not Available]. (2023). Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 89, 129320. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

- [Author Not Available]. (Year Not Available). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Source Not Available]

- U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA.

-

Clinical and Laboratory Standard Institute (CLSI). (2020). Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]

-

The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

- [Author Not Available]. (Year Not Available).

- [Author Not Available]. (Year Not Available). Structure-antibacterial activity relationship (SAR) table.

- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4933.

- [Author Not Available]. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Source Not Available]

-

[Author Not Available]. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116229. [Link]

- [Author Not Available]. (Year Not Available).

- Sigma-Aldrich. (Year Not Available). 1-(2-Furoyl)piperazine 97. [Source Not Available]

-

[Author Not Available]. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Medicinal Chemistry Research, 27(7), 1828–1840. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mjpms.in [mjpms.in]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijbpas.com [ijbpas.com]

- 8. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

- 10. darvashco.com [darvashco.com]

- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. protocols.io [protocols.io]

- 21. youtube.com [youtube.com]

- 22. microchemlab.com [microchemlab.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 25. researchgate.net [researchgate.net]

- 26. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 1-Ethyl-4-(2-furoyl)piperazine

**Abstract

This document provides a detailed technical guide outlining a multi-technique approach for the comprehensive analytical characterization of 1-Ethyl-4-(2-furoyl)piperazine. As an N-acylpiperazine derivative, this compound's identity, purity, and structural integrity are critical for its application in research and development. We present optimized protocols for High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for molecular identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just methodologies but also the scientific rationale behind the experimental choices, ensuring robust and reliable characterization.

Introduction: The Analytical Imperative

This compound is a tertiary amide built upon a piperazine scaffold, a heterocyclic motif prevalent in a vast array of pharmacologically active agents.[1] The furoyl moiety introduces a distinct aromatic system, while the ethyl group modifies the polarity and steric profile at the N4 position. The precise and unambiguous characterization of such molecules is a cornerstone of chemical synthesis and pharmaceutical development, ensuring that downstream biological or material science applications are based on a compound of known purity and confirmed structure.

This guide moves beyond a simple recitation of methods. It presents an integrated analytical workflow, explaining the causality behind procedural steps and data interpretation. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure the trustworthiness of the generated data.

Integrated Analytical Workflow

A comprehensive analysis of this compound relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.

Figure 1: Integrated workflow for the complete characterization of this compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile or thermally labile organic molecules like N-acylpiperazines.[2] The inclusion of a photodiode array (PDA) detector is critical, as it not only quantifies the analyte but also provides UV spectra across the peak, enabling assessment of peak purity.

Principle and Method Rationale

The furoyl group in this compound contains a conjugated system that acts as a strong chromophore, making it ideal for UV detection without derivatization.[3][4] A reversed-phase C18 column is selected as the stationary phase due to the compound's expected moderate polarity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. A small amount of acid (e.g., formic acid) is added to the mobile phase to suppress the ionization of the basic piperazine nitrogen, ensuring sharp, symmetrical peak shapes.

Detailed Protocol: HPLC-PDA

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| PDA Wavelength | 254 nm for quantification; Scan range 200-400 nm |

-

System Suitability:

-

Inject the standard solution five times.

-

The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak using the area percent method.

-

Use the PDA software to perform a peak purity analysis on the this compound peak to check for co-eluting impurities.

-

Mass Spectrometry for Molecular Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the molecular weight of thermally stable compounds and identifying volatile impurities.[5][6]

Principle and Fragmentation Rationale

In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that fragments the molecule in a reproducible pattern, creating a "fingerprint" mass spectrum. The molecular ion (M⁺˙) confirms the molecular weight. The fragmentation pattern provides structural information. For this compound (MW: 208.26 g/mol ), key expected fragments arise from:

-

Furoyl Cation: A prominent peak at m/z 95, corresponding to the [C₅H₃O₂]⁺ ion, is a characteristic fragment of 2-furoyl compounds.[7]

-

Loss of Ethyl Group: Fragmentation at the N-ethyl bond leading to an ion at m/z 179 ([M-29]⁺).

-

Piperazine Ring Cleavage: Various fragments resulting from the opening of the piperazine ring.

Detailed Protocol: GC-MS

-

Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

GC-MS Conditions:

| Parameter | Recommended Setting |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 400 amu |

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum for this peak. Confirm the presence of the molecular ion at m/z 208.

-

Identify key fragment ions (e.g., m/z 95, 179) to support the structural assignment.

-

NMR Spectroscopy for Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Principle and Key Considerations: Amide Rotamers

A critical aspect of N-acylpiperazines is the hindered rotation around the C-N amide bond, which has partial double-bond character. This restriction can lead to the presence of two or more rotational isomers (rotamers) in solution at room temperature.[8] This phenomenon often results in peak broadening or the appearance of duplicate sets of signals, particularly for the protons and carbons on and adjacent to the piperazine ring. Temperature-dependent NMR studies can be used to coalesce these signals at higher temperatures.

Detailed Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Data Analysis & Expected Signals:

-

¹H NMR:

-

Furoyl Protons: Three distinct signals in the aromatic region (~6.5-7.6 ppm), showing characteristic furan coupling patterns.

-

Piperazine Protons: Complex multiplets, likely broadened, in the ~2.5-3.8 ppm region. The presence of rotamers may cause splitting or broadness of these signals.

-

Ethyl Protons: A quartet (~2.5 ppm) and a triplet (~1.1 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 160-165 ppm.

-

Furoyl Carbons: Signals in the aromatic region (~110-150 ppm).

-

Piperazine Carbons: Signals in the ~40-55 ppm range, potentially broadened or split.

-

Ethyl Carbons: Two signals in the aliphatic region (~12 and ~52 ppm).

-

-

FTIR Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule.

Principle and Rationale

Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibration of their chemical bonds. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the tertiary amide. The position of this band is sensitive to its chemical environment.[9]

Detailed Protocol: ATR-FTIR

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis & Expected Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2800-3000 | C-H (aliphatic) stretching |

| ~1645 | C=O (tertiary amide) stretching (strong) |

| ~1400-1500 | C-H bending |

| ~1000-1300 | C-N stretching; Furan ring vibrations |

The presence of a strong absorption band around 1645 cm⁻¹ is definitive evidence for the amide functional group.[10] The absence of N-H stretching bands (>3100 cm⁻¹) confirms its tertiary nature.[9]

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. By integrating the orthogonal techniques of HPLC-PDA, GC-MS, NMR, and FTIR, one can confidently establish the identity, purity, and structure of the compound. This multi-faceted approach ensures the high quality required for any subsequent scientific investigation or development process.

References

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]

-

ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

-

PubMed. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]

-

ResearchGate. FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

NIST WebBook. 2-Furoic acid, TMS derivative. [Link]

-

Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

-

Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

-

ElectronicsAndBooks.com. (2-Furacyl) glycine and Related Compounds. [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 1-Ethyl-4-(2-furoyl)piperazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Piperazine Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones in the architecture of therapeutic agents. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is unequivocally one such "privileged structure".[1][2] Its prevalence in a vast array of approved drugs, from the anticancer agent Imatinib to the antibiotic Ciprofloxacin and the antipsychotic Aripiprazole, is a testament to its remarkable versatility.[1][3] The piperazine moiety offers a unique combination of properties: its conformational flexibility allows for optimal binding to diverse biological targets, while the basicity of its nitrogen atoms can be fine-tuned to enhance aqueous solubility and improve pharmacokinetic profiles, crucial attributes for effective drug candidates.[2][4]

This guide focuses on a specific, functionalized piperazine derivative: 1-Ethyl-4-(2-furoyl)piperazine . This molecule is a strategic building block, combining three key structural motifs:

-

The Piperazine Core: Provides a robust and versatile scaffold for molecular elaboration.

-

The N-ethyl Group: Introduces a small alkyl substituent that can modulate lipophilicity, metabolic stability, and target engagement. The presence of an N-ethyl group is a common feature in various pharmaceuticals, including the veterinary antibiotic Enrofloxacin.[5][6]

-

The 2-furoyl Moiety: An amide-linked furan ring that acts as a hydrogen bond acceptor and can participate in various non-covalent interactions within a biological target. The furoyl group is present in a range of bioactive compounds, including those with antibacterial properties.[][8]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and step-by-step protocols for the synthesis of this compound and its subsequent application in the construction of promising bioactive molecules, with a focus on precursors for α1-adrenergic receptor antagonists and quinolone-based antibacterial agents.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a straightforward yet critical process that requires careful control of reaction conditions to ensure high purity and yield. The most efficient and logical synthetic route is the direct acylation of 1-ethylpiperazine with 2-furoyl chloride. This approach is analogous to well-established methods for the synthesis of N-acylpiperazines.[9]

Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale. All reagents should be of high purity, and solvents should be anhydrous.

Materials and Equipment:

-

1-Ethylpiperazine (1.14 g, 10 mmol)

-

2-Furoyl chloride (1.31 g, 10 mmol)

-

Triethylamine (2.1 mL, 15 mmol)

-

Anhydrous Dichloromethane (DCM), 50 mL

-

Three-neck round-bottom flask (100 mL) with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add 1-ethylpiperazine (1.14 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol). Dissolve the mixture in 30 mL of anhydrous DCM and cool the flask to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 2-furoyl chloride (1.31 g, 10 mmol) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-ethylpiperazine) is consumed.

-

Work-up: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as an oil or low-melting solid.

| Parameter | Value | Rationale/Notes |

| Scale | 10 mmol | Easily scalable for laboratory needs. |

| Equivalents (Base) | 1.5 eq | To effectively scavenge the HCl byproduct formed during the acylation. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermicity of the acylation reaction.[10] |

| Solvent | Anhydrous DCM | Aprotic and unreactive solvent that readily dissolves reactants.[10] |

| Atmosphere | Inert (N₂) | Prevents hydrolysis of the highly reactive 2-furoyl chloride.[10] |

| Expected Yield | 85-95% | Based on analogous acylation reactions. |

| Purification | Column Chromatography | Ensures high purity of the intermediate, which is critical for subsequent steps. |

Application in Bioactive Molecule Synthesis

The strategic placement of the N-ethyl and N-furoyl groups makes this compound a versatile intermediate for coupling with various electrophilic partners. Below are two detailed protocols outlining its use in synthesizing precursors for distinct classes of bioactive molecules.

Application 1: Synthesis of Quinolone-Based Antibacterial Agents

The piperazine ring at the C-7 position of the quinolone core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[11] This moiety is crucial for the drug's antibacterial spectrum and potency. This compound can be envisioned as a non-traditional substituent at this position, potentially leading to novel antibacterial profiles. The protocol below outlines a general method for coupling a piperazine derivative to a quinolone core.

Protocol: Synthesis of a 7-(4-(2-Furoyl)-1-ethylpiperazin-1-yl)quinolone Carboxylic Acid Derivative

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between a 7-chloroquinolone core and a piperazine derivative.

Reaction Scheme:

Caption: Synthesis of a quinolone antibacterial agent precursor.

Procedure:

-

Setup: In a round-bottom flask, combine the 7-chloroquinolone core (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask to create a stirrable suspension.

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. The higher temperature is necessary to drive the SNAr reaction to completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution with dilute HCl to a pH of ~5-6. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol or ether. Dry the product under vacuum. Further purification can be achieved by recrystallization.

Mechanism of Action Insight: Inhibition of Bacterial DNA Synthesis

Fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][12] These enzymes are critical for managing the topology of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, the drug traps the enzyme in a state where it has cleaved the DNA but cannot reseal it.[8][12] This leads to a cascade of events including the stalling of replication forks, induction of the SOS response, and ultimately, cell death.

Caption: Mechanism of action of quinolone antibiotics.

Application 2: Synthesis of α1-Adrenergic Receptor Antagonist Precursors

Naftopidil is an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia.[11][13] It features a [4-(2-methoxyphenyl)piperazin-1-yl] moiety connected via a propanol linker to a naphthalene group. While structurally distinct from our furoyl-containing intermediate, the core synthetic strategy of building upon a substituted piperazine is highly relevant. This compound can be used to synthesize analogues where the furoyl group serves as a key pharmacophoric element, and the ethyl group modulates receptor subtype selectivity or pharmacokinetic properties.

Protocol: Synthesis of a Naftopidil Analogue Precursor

This protocol describes the alkylation of the secondary amine of a piperazine derivative with an epoxide, a common strategy for introducing hydroxy-propyl linkers. For this example, we will use 1-(2-furoyl)piperazine as the starting material and alkylate it with ethyl iodide to demonstrate the introduction of the N-ethyl group in a different sequence, followed by reaction with a suitable epoxide.

Reaction Scheme:

Caption: Synthesis of a potential α1-adrenoceptor antagonist.

Procedure:

-

N-Ethylation: In a flask, dissolve 1-(2-furoyl)piperazine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. Add ethyl iodide (1.1 eq) and reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material. Cool, filter off the solids, and evaporate the solvent to get crude this compound.

-

Epoxide Opening: Dissolve the crude product from step 1 in ethanol. Add 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) and heat the mixture to reflux for 8-12 hours. The nucleophilic secondary amine of the piperazine opens the epoxide ring.

-

Isolation: Cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography to yield the desired Naftopidil analogue.

Mechanism of Action Insight: α1-Adrenergic Receptor Antagonism

α1-adrenergic receptors are G-protein coupled receptors (GPCRs) found on smooth muscle cells, such as those in the prostate and blood vessels.[14] When activated by endogenous catecholamines like norepinephrine, they trigger a signaling cascade via Gq proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular Ca²⁺, which in turn leads to smooth muscle contraction.[15] α1-antagonists like Naftopidil competitively block norepinephrine from binding to the receptor, thereby inhibiting this cascade and promoting smooth muscle relaxation.[11]

Caption: α1-adrenergic receptor antagonist signaling pathway.

Conclusion

This compound is a strategically designed chemical intermediate that provides a direct entry point into the synthesis of diverse and complex bioactive molecules. Its synthesis is robust and high-yielding, and its structure combines the advantageous properties of the piperazine scaffold with functional handles that can be tailored for specific therapeutic targets. The protocols and mechanistic insights provided herein demonstrate its utility in constructing novel compounds within the well-validated therapeutic areas of antibacterial agents and α1-adrenergic receptor antagonists. For researchers in drug discovery and development, this intermediate represents a valuable tool for expanding chemical libraries and exploring new structure-activity relationships in the quest for next-generation therapeutics.

References

-

Jahandari, S., et al. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. Available at: [Link]

-

Jahandari, S., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Naftopidil? Patsnap Synapse. Available at: [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]

-

Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]

-

Pharmapproach. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Available at: [Link]

-

Wikipedia. (n.d.). Naftopidil. Available at: [Link]

-

Koyama, M., et al. (2014). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study. International Neurourology Journal. Available at: [Link]

-

Apollo Pharmacy. (n.d.). Naftopidil: Uses, Side Effects and Medicines. Available at: [Link]

-

Takei, R., et al. (1999). [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia]. Nihon Yakurigaku Zasshi. Available at: [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-ETHYL PIPERAZINE. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

-

Wang, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Available at: [Link]

-

Kumar, B., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

-

Emami, S., et al. (2008). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. PubMed. Available at: [Link]

-

Foroumadi, A., et al. (2007). Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules. Available at: [Link]

-

Cecchetti, V., et al. (1995). Quinolone antibacterials: preparation and activity of bridged bicyclic analogues of the C7-piperazine. Journal of Medicinal Chemistry. Available at: [Link]

-

Liu, Y., et al. (2015). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. Available at: [Link]

-

S. M. F. Rahman, et al. (2019). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolone antibacterials: preparation and activity of bridged bicyclic analogues of the C7-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Ethyl-4-methylpiperazine | C7H16N2 | CID 12229105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naftopidil - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 15. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

"1-Ethyl-4-(2-furoyl)piperazine" as a scaffold in medicinal chemistry.

Technical Application Note: Leveraging the 1-Ethyl-4-(2-furoyl)piperazine Scaffold in Drug Discovery

Executive Summary

The This compound scaffold represents a quintessential "privileged structure" in medicinal chemistry, combining the pharmacokinetic versatility of the piperazine ring with the specific electronic and steric properties of the 2-furoyl moiety. While often overshadowed by its more complex derivatives (e.g., the alpha-1 blocker Prazosin ), this specific scaffold serves as a critical model system for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) exploration.

This guide details the physicochemical rationale for this scaffold, provides a validated synthetic protocol for its generation, and outlines its application as a probe for interrogating binding pockets in GPCRs and kinases.

Scaffold Analysis & Medicinal Chemistry Significance

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements:

-

Piperazine Core: A semi-rigid linker that enforces a chair conformation, directing substituents into defined vectors. It provides a basic center (N1) for ionic interactions, though in this scaffold, N4 is acylated, reducing basicity.

-

2-Furoyl Group (Furan-2-carbonyl): A bioisostere of the benzoyl group. The furan oxygen acts as a weak hydrogen bond acceptor, while the aromatic ring engages in

-stacking. The carbonyl oxygen is a strong H-bond acceptor. -

N-Ethyl "Cap": A small hydrophobic group that masks the secondary amine, improving membrane permeability (logP) and preventing metabolic conjugation at the nitrogen.

Physicochemical Profile (Calculated)

-

Molecular Weight: ~222.28 g/mol (Fragment-like)

-

cLogP: ~1.2 (Ideal for lead optimization space)

-

TPSA: ~45 Ų (High oral bioavailability potential)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (2 from amide/furan, 1 from tertiary amine)

Pharmacological Relevance

This scaffold mimics the "recognition unit" of several blockbuster drugs.

-

Alpha-1 Adrenergic Antagonists: The furoyl-piperazine moiety is the exact side chain of Prazosin and Terazosin . In these drugs, the furoyl group occupies a specific hydrophobic pocket in the

-receptor, while the carbonyl interacts with Ser/Thr residues. -

Sigma Receptors:

-disubstituted piperazines are classic ligands for Sigma-1 (

Validated Synthetic Protocol

Objective: Synthesis of this compound via Nucleophilic Acyl Substitution. Scale: 5.0 mmol (Gram-scale adaptable)

Reagents & Materials[1][2]

-

Substrate: 1-Ethylpiperazine (CAS: 5308-25-8) - 1.0 equiv.

-

Reagent: 2-Furoyl chloride (CAS: 527-69-5) - 1.1 equiv.

-

Base: Triethylamine (Et

N) or DIPEA - 1.5 equiv. -

Solvent: Dichloromethane (DCM), Anhydrous.

-

Quench: Sat. NaHCO

, Brine.

Step-by-Step Methodology

Step 1: Reaction Setup (0°C)

-

Flame-dry a 50 mL round-bottom flask (RBF) and purge with N

. -

Add 1-Ethylpiperazine (570 mg, 5.0 mmol) and DCM (15 mL).

-

Add Triethylamine (1.05 mL, 7.5 mmol).

-

Cool the mixture to 0°C using an ice-water bath. Stir for 10 min.

Step 2: Acylation (0°C

-

Dissolve 2-Furoyl chloride (718 mg, 5.5 mmol) in DCM (5 mL) in a separate vial.

-

Add the acid chloride solution dropwise to the piperazine mixture over 15 minutes.

-

Critical Checkpoint: Maintain temperature < 5°C to prevent bis-acylation or decomposition.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 4 hours . Monitor by TLC (System: 10% MeOH in DCM).

Step 3: Workup & Isolation

-

Quench the reaction with Sat. NaHCO

(20 mL). Stir vigorously for 5 min. -

Transfer to a separatory funnel. Extract the organic layer.

-

Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL).

-

Dry over anhydrous Na

SO

Step 4: Purification

-

Crude Analysis: The product is typically an oil.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

5% MeOH in DCM.

-

-

Yield Target: >85% (Isolated).[1]

Visualization: Synthesis & Logic

Figure 1: Synthetic Workflow & Decision Logic

Caption: Step-by-step logic flow for the synthesis of this compound, ensuring high purity and yield.

Application in Medicinal Chemistry (SAR)

The "Furoyl Scan" Strategy

In lead optimization, replacing a phenyl ring with a heteroaromatic ring (like furan) is a standard tactic to improve solubility and reduce metabolic liability (CYP450 inhibition).

-

Protocol: Synthesize the this compound alongside its bioisosteres (2-thienyl, 3-pyridyl, phenyl).

-

Assay: Screen these fragments against the target (e.g., Alpha-1 receptor binding assay).

-

Interpretation:

-

If Furoyl > Phenyl : Suggests a specific H-bond interaction with the furan oxygen or a preference for the electron-rich

-system. -

If Furoyl < Phenyl : Suggests the pocket requires a more hydrophobic/bulky group.

-

Metabolic Stability Probe

The amide bond in furoyl-piperazines is generally stable, but the furan ring itself can be a metabolic "soft spot" (oxidation to reactive intermediates).

-

Experiment: Incubate this compound with Liver Microsomes (RLM/HLM).

-

Readout: Monitor intrinsic clearance (CL

) via LC-MS/MS. -

Goal: Establish baseline stability before attaching complex "warheads."

Analytical Data Summary (Expected)

| Property | Expected Value | Notes |

| Appearance | Pale yellow oil / Low-melting solid | Hygroscopic |

| Furan protons are diagnostic | ||

| Broadening due to amide rotamers | ||

| LC-MS (ESI+) | [M+H] | Primary ionization peak |

| Solubility | High in DCM, MeOH, DMSO | Moderate in Water (pH dependent) |

References

-

Brockunier, L. L., et al. (2004). "Human

-adrenergic receptor agonists containing a cyclic amide linker." Bioorganic & Medicinal Chemistry Letters, 14(19), 4975-4978. Link -

Zunszain, P. A., et al. (2005).[1] "Search for the pharmacophore in prazosin for Transport-P." Bioorganic & Medicinal Chemistry, 13(11), 3681-3689.[1] Link

- Key Reference: Validates the furoyl-piperazine moiety as a critical binding element.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24879786, 1-(2-Furoyl)piperazine." Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

- Context: Discusses furan as a bioisostere in scaffold design.

Sources

Application Note: Pharmacological Characterization of 1-Ethyl-4-(2-furoyl)piperazine at the Dopamine Transporter

Abstract & Scientific Context

The piperazine scaffold represents a privileged structure in neuropharmacology, serving as the core for numerous high-affinity dopamine transporter (DAT) ligands, including the GBR series (e.g., GBR-12909) and various designer psychostimulants. 1-Ethyl-4-(2-furoyl)piperazine (EFP) presents a specific structural motif where the lipophilic furoyl group and the N-ethyl substituent modulate the steric and electronic environment of the piperazine nitrogen atoms.

This Application Note provides a rigorous, standardized framework for evaluating the binding affinity (

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

Compound Name: this compound

-

Key Substituents: N1-Ethyl (tertiary amine, basic center); N4-2-Furoyl (amide-like, lipophilic, hydrogen bond acceptor).

-

Target Mechanism: Competitive inhibition of dopamine reuptake via the SLC6A3 transporter (DAT).

Experimental Workflow Overview

The characterization of EFP requires a biphasic approach: first establishing binding affinity via radioligand competition, followed by functional validation using neurotransmitter uptake assays.

Workflow Visualization

Figure 1: Sequential workflow for the pharmacological profiling of this compound.

Protocol 1: Membrane Preparation (Source Material)

Objective: Isolate high-quality membranes containing the DAT protein. Source: Rat striatal tissue (native DAT) or HEK293 cells stably expressing hDAT (recombinant).

Reagents

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 (Physiological salts are crucial for DAT conformation).

-

Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin).

Procedure

-

Harvest: Dissect rat striata or scrape hDAT-HEK293 cells into ice-cold Lysis Buffer.

-

Homogenization: Homogenize using a Polytron (setting 6, 10 sec) or glass-Teflon homogenizer (10 strokes).

-

Centrifugation 1: Centrifuge at 1,000

for 10 min at 4°C to remove nuclei/debris. Save the supernatant. -

Centrifugation 2: Centrifuge supernatant at 40,000

for 20 min at 4°C to pellet membranes. -

Wash: Resuspend pellet in Assay Buffer and re-centrifuge (40,000

, 20 min). -

Storage: Resuspend final pellet in Assay Buffer (2–4 mg protein/mL). Aliquot and store at -80°C.

Protocol 2: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (

Experimental Design

-

Total Binding: Membranes +

+ Vehicle. -

Non-Specific Binding (NSB): Membranes +

+ 10 µM Nomifensine or GBR-12909 (Saturating concentration of a known blocker). -

Experimental Arms: Membranes +

+ EFP (10 concentrations,

Step-by-Step Protocol

-

Preparation: Thaw membranes and dilute to ~20 µg protein/well in Assay Buffer.

-

Plating: In a 96-well polypropylene plate, add:

-

25 µL of EFP (at 10x final concentration).

-

25 µL of

(Final conc: 2–5 nM; approx. -

200 µL of Membrane suspension.

-

-

Incubation: Incubate for 2 hours at 4°C (or 1 hour at 25°C). Note: 4°C reduces degradation and low-affinity transport.

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

-

Wash: Wash filters

mL with ice-cold Assay Buffer. -

Quantification: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Spectroscopy.

Mechanism Visualization

Figure 2: Competitive displacement mechanism. EFP competes with the radioligand for the orthosteric binding site on the DAT.

Protocol 3: Functional Dopamine Uptake Assay

Objective: Confirm if EFP acts as a functional inhibitor and determine the potency (

Reagents

-

Substrate:

(diluted with unlabeled dopamine to final conc. 20–50 nM). -

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1 mM Ascorbic Acid and 10 µM Pargyline (to prevent DA oxidation and metabolism).

Step-by-Step Protocol

-

Cell Prep: Plate hDAT-HEK293 cells in 24-well plates (poly-D-lysine coated) 24 hours prior to assay.

-

Wash: Aspirate media and wash cells

with warm KRH buffer. -

Pre-incubation: Add KRH buffer containing EFP (various concentrations) to cells. Incubate for 10 min at 37°C.

-

Transport Initiation: Add

mixture.[9][10] Incubate for 5–8 minutes at 37°C .-

Critical: Adhere strictly to this time. Uptake must be linear (initial velocity) to calculate kinetic parameters accurately.

-

-

Termination: Rapidly aspirate buffer and wash cells

with ice-cold KRH buffer. -

Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis & Interpretation

Calculation of

Plot specific binding (or uptake) (% Control) vs. Log[EFP]. Fit the data to a non-linear regression (sigmoidal dose-response) using software like GraphPad Prism:

Calculation of (Cheng-Prusoff Equation)

Convert the

- = Concentration of radioligand used (e.g., 2 nM).

- = Dissociation constant of the radioligand (determined experimentally, typically ~2–10 nM for WIN 35,428).

Data Reporting Template

Summarize results in the following format to ensure comparability with literature standards.

| Compound | Assay Type | Hill Slope ( | Interpretation | ||

| EFP | Binding ([3H]WIN) | [Calculated] | [Calculated] | ~1.0 | Competitive Binding |

| EFP | Uptake ([3H]DA) | [Calculated] | N/A | N/A | Functional Potency |

| Cocaine | Reference | ~200 | ~80 | 1.0 | Standard Inhibitor |

| GBR-12909 | Reference | ~10 | ~1 | 1.0 | High Affinity Control |

Interpretation of Hill Slope:

- : Classic competitive interaction at a single site.

- : Negative cooperativity or multiple binding sites.

- : Positive cooperativity (rare for simple DAT inhibitors).

Safety & Handling (E-E-A-T)

-

Bioactivity Warning: Piperazine derivatives with furoyl substitutions are structural analogs of potent psychostimulants. EFP should be treated as a potential New Psychoactive Substance (NPS) with unknown toxicology.

-

Handling: Use a chemical fume hood. Wear nitrile gloves and safety glasses.

-

Disposal: All radioactive waste (

) must be handled according to institutional radiation safety protocols.

References

-

Ritz, M. C., et al. (1987). "Cocaine receptors on dopamine transporters are related to self-administration of cocaine." Science.

-

Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.

-

BenchChem. (2025).[9] "Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole." BenchChem Protocols.

-

Gifford Bioscience. (2023). "Radioligand Binding Assay Protocol." Gifford Bioscience Resources.

-

Reith, M. E., et al. (2015). "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Pharmacology.

Sources

- 1. Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

"1-Ethyl-4-(2-furoyl)piperazine" in serotonin transporter modulation research.

Application Note: Pharmacological Characterization of 1-Ethyl-4-(2-furoyl)piperazine at the Serotonin Transporter (SERT)

Executive Summary

This application note details the experimental protocols for evaluating This compound (EF-Pip) as a modulator of the Serotonin Transporter (SERT). While aryl-piperazines (e.g., mCPP) are well-established SERT ligands,

Chemical Identity & Preparation

Target Analyte: this compound

Molecular Formula:

Solubility & Stock Preparation

Unlike lipophilic aryl-piperazines, the furoyl-amide linkage increases polarity.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM master stock in 100% DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent amide hydrolysis.

-

Working Solution: Dilute in Assay Buffer (Tris-HCl) to ensure final DMSO concentration is <0.1% in the well, as DMSO >0.5% interferes with SERT protein conformation.

Experimental Workflow Overview

The characterization involves two phases: Binding Affinity (does it stick?) and Functional Efficacy (does it work?).

Figure 1: Experimental workflow for characterizing EF-Pip interaction with SERT.

Protocol Phase 1: Radioligand Competition Binding

Objective: Determine the affinity constant (

Materials

-

Radioligand:

-Citalopram (Specific Activity: ~80 Ci/mmol). Note: Citalopram is preferred over Paroxetine for high-selectivity surface binding. -

Tissue Source: Rat cerebral cortex membranes or hSERT-transfected HEK293 cell membranes.

-

Non-Specific Binding (NSB) Control: Fluoxetine (10 µM) or Paroxetine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Procedure

-

Plate Setup: Use 96-well polypropylene plates.

-

Additions (Total Volume 250 µL):

-

25 µL Competitor: EF-Pip (Concentration range:

M to -

25 µL Radioligand:

-Citalopram (Final concentration 1 nM). -

200 µL Membrane Suspension: Diluted to provide ~500 cpm specific binding (approx. 10-20 µg protein/well).

-

-

Incubation: Incubate for 60 minutes at 25°C (Room Temperature). Equilibrium is critical.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce ligand absorption to filters).

-

Wash: Wash filters 3x with 3 mL ice-cold buffer.

-

Detection: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Spectrometry.

Data Analysis

Calculate % Inhibition and fit to a one-site competition model:

Protocol Phase 2: Functional [3H]-5-HT Uptake Assay

Objective: Determine if EF-Pip acts as a functional transport blocker.

Mechanism of Action

Unlike binding, this assay measures the protein's mechanical ability to move serotonin across the membrane.

Figure 2: Mechanistic target. EF-Pip is evaluated for its ability to occlude the SERT channel, preventing 5-HT reuptake.

Step-by-Step Procedure

-

Preparation: Fresh rat brain synaptosomes (P2 fraction) are required. Do not freeze.

-

Pre-Incubation: Incubate synaptosomes (50 µg protein) with EF-Pip (various concentrations) in Krebs-Ringer-HEPES buffer for 15 minutes at 37°C.

-

Initiation: Add

-Serotonin (Final concentration 20 nM). -

Active Uptake: Incubate for exactly 5 minutes at 37°C.

-

Control: Run a parallel set at 4°C (measures non-specific diffusion/binding, not active transport).

-

-

Termination: Rapid filtration over GF/B filters.

-

Quantification: Scintillation counting.

Expected Results & Troubleshooting

| Parameter | High Affinity Control (Fluoxetine) | Expected for EF-Pip (Hypothesis) | Interpretation |

| 1 - 10 nM | > 1,000 nM (Low Affinity) | The furoyl group lacks the aromatic pi-stacking required for the S1 pocket. | |

| ~20 nM | > 5,000 nM | Weak transport inhibition. | |

| Hill Slope | ~1.0 | < 0.8 | Potential negative allosteric modulation or non-specific effects. |

Troubleshooting:

-

High Non-Specific Binding: If the EF-Pip curve plateaus above 0%, the compound may be precipitating or binding to the plasticware. Use Low-Binding plates.

-

"Flat" Curve: If no displacement is seen up to 100 µM, the compound is inactive at the orthosteric site.

References

-

Tatum, U. et al. (2020). Protocol for the determination of serotonin transporter binding affinity using [3H]-citalopram. Nature Protocols Exchange. Link

-

Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones and piperazines at monoamine transporters. Neuropharmacology, 79, 152-160. Link

-

Glennon, R. A., et al. (2013). Binding of piperazine derivatives at 5-HT receptors and transporters: Structure-activity relationships. Journal of Medicinal Chemistry.[1] Link

-

NIMH Psychoactive Drug Screening Program (PDSP). Standard Binding and Functional Assay Protocols. University of North Carolina. Link

Sources

Troubleshooting & Optimization

"1-Ethyl-4-(2-furoyl)piperazine" scale-up synthesis considerations

Introduction: The Scale-Up Challenge

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are transitioning 1-Ethyl-4-(2-furoyl)piperazine from gram-scale medicinal chemistry to kilogram-scale process development.

While this molecule appears structurally simple—a piperazine core flanking an ethyl group and a furan ring—scale-up introduces specific thermodynamic and impurity risks not seen on the bench.[1] The furan ring's sensitivity to oxidative stress and acidic hydrolysis, combined with the exothermicity of acylation, requires a robust control strategy.

This guide is structured as a dynamic troubleshooting system. Navigate to the module relevant to your current development stage.[1]

Module 1: Route Selection & Thermodynamics

Critical Decision: Acid Chloride vs. Coupling Agents

Q: Why should I switch from EDC/HOBt (used in MedChem) to Furoyl Chloride for scale-up?

A: While carbodiimide couplings (EDC/HOBt) are mild, they are atom-ineconomical and generate urea byproducts that are difficult to remove without chromatography.[1] For scale-up (>1 kg), Acylation via 2-Furoyl Chloride is the superior route due to cost efficiency and simplified workup, provided you manage the exotherm.

Comparative Analysis:

| Parameter | Method A: Acid Chloride (Recommended) | Method B: EDC/HOBt Coupling |

| Reagent Cost | Low (Commodity chemicals) | High (Coupling agents expensive) |

| Atom Economy | High (Byproduct is HCl) | Low (Byproduct is Urea derivative) |

| Purification | Extraction/Crystallization | Often requires Chromatography |

| Reaction Rate | Instantaneous (requires cooling) | Slow (2–12 hours) |

| Risk | Exotherm & Hydrolysis | Urea contamination |

Reaction Scheme & Pathway

The following diagram illustrates the primary synthesis pathway and potential side-reactions you must mitigate.

Figure 1: Reaction pathway logic. Note that moisture ingress leads to Furoic Acid (Impurity A), while poor base management leads to salt formation (Impurity B).

Module 2: Process Control & Troubleshooting

Issue: "The reaction mixture turned black/dark brown."

Diagnosis: Furan Ring Degradation.[1] The furan moiety is an electron-rich heterocycle susceptible to acid-catalyzed polymerization and oxidation.[1] If your reaction turns dark, you likely generated local hot-spots or allowed the pH to drop too low.

Corrective Action:

-

Temperature Control: Maintain reactor temperature between 0°C and 5°C during the addition of furoyl chloride. Do not allow it to exceed 10°C.

-

Addition Protocol: Add 2-Furoyl chloride as a solution (e.g., in DCM or Toluene), not neat. This dilutes the heat of reaction.

-

Nitrogen Blanket: Furan derivatives can be light and oxygen sensitive.[1] Perform the reaction under an inert atmosphere.

Issue: "I have low yield and significant solids precipitating early."

Diagnosis: Piperazine Hydrochloride Salt Formation.[1] As the reaction proceeds, HCl is generated. If your base (Triethylamine/TEA or DIPEA) is not present in sufficient excess or is added incorrectly, the HCl will protonate the unreacted 1-ethylpiperazine, rendering it non-nucleophilic and precipitating it out of solution.

Protocol Adjustment:

-

Stoichiometry: Use 1.1 to 1.2 equivalents of Base relative to the Acid Chloride.

-

Order of Addition:

Module 3: Work-Up & Isolation (The "Emulsion" Problem)

Issue: "I cannot separate the layers; I have a rag layer/emulsion."

Diagnosis: Amphiphilic Nature.[1] The product contains a tertiary amine (piperazine nitrogen) and a lipophilic furan ring. At neutral pH, it can act as a surfactant.

The "Self-Validating" Work-Up Protocol:

-

Quench: Add water to the reaction mixture to hydrolyze excess acid chloride.

-

pH Adjustment (Critical):

-

Wash Sequence:

Purification Logic: Crystallization vs. Distillation

Q: Can I distill this product? A: Caution is advised. While piperazines can be distilled, the furan ring is thermally sensitive.

-

Recommendation: Attempt crystallization first.[1] The melting point is reported around 67–70°C [1].[1]

-

Solvent System: Hexane/Ethyl Acetate or Heptane/IPA.[1]

-

If Distillation is necessary: Use high vacuum (<1 mbar) to keep the pot temperature below 120°C.[1]

Module 4: Quality Control & Impurity Profiling

Use the following logic tree to identify impurities based on HPLC/LC-MS data.

Figure 2: Impurity identification logic.[1] Note that "Bis-Furoyl Piperazine" only occurs if your starting material (1-ethylpiperazine) is contaminated with piperazine.[1]

Standard Operating Procedure (SOP) Summary

| Step | Operation | Critical Parameter | Reason |

| 1 | Charge | 1-Ethylpiperazine (1.0 eq) + DCM (10 vol) + TEA (1.2 eq). | Anhydrous conditions.[1][2] |

| 2 | Cool | Cool reactor to 0–5°C. | Exotherm control. |

| 3 | Addition | Add 2-Furoyl Chloride (1.05 eq) in DCM (2 vol) dropwise. | Prevent hot-spots.[1] |

| 4 | Reaction | Warm to 20°C, stir 2h. Monitor by HPLC. | Ensure completion. |

| 5 | Quench | Add Water. Adjust pH to >10 with NaOH. | Solubilize salts, free-base product.[1] |

| 6 | Wash | Organic layer wash with NaHCO₃ (aq).[1] | Remove furoic acid.[1] |

| 7 | Isolate | Concentrate. Crystallize from Heptane/EtOAc.[1] | Thermal stability protection.[1][3] |

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 550206, 1-(2-Furoyl)piperazine. Retrieved from [Link][1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Organic Chemistry Portal. (n.d.).[1] Amide Synthesis via Acid Chlorides. [Link][1]

Sources

Addressing poor cell permeability of "1-Ethyl-4-(2-furoyl)piperazine"

Ticket ID: #PERM-592-FP Subject: Troubleshooting Poor Cell Permeability of 1-Ethyl-4-(2-furoyl)piperazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Action Required

Executive Summary & Diagnostic Triage

User Issue: You are observing low apical-to-basolateral (

Compound Analysis:

This molecule (a key intermediate for quinazoline-based

-

The Furoyl-Amide Motif: Adds planarity and H-bond acceptors (neutral).

-

The N1-Ethyl Piperazine: A tertiary amine with a pKa typically between 8.0 and 8.5 .

The Core Conflict: At physiological pH (7.4), the N1 nitrogen is predominantly protonated (>90% cationic). Charged species struggle to cross the lipid bilayer via passive diffusion. Additionally, piperazine scaffolds are frequent substrates for efflux transporters (P-gp/MDR1).

Immediate Action Plan: Do not abandon the scaffold. The low permeability is likely an artifact of the assay conditions (pH) or active efflux, rather than an intrinsic flaw in the scaffold's drug-likeness. Follow the diagnostic workflow below.

Diagnostic Workflow (Interactive Logic)

Use this decision tree to isolate the root cause of your permeability failure.

Figure 1: Step-by-step diagnostic logic to identify if the issue is solubility, retention, efflux, or ionization.

Technical Deep Dive & Protocols

Scenario A: The "Cationic Trap" (Most Likely)